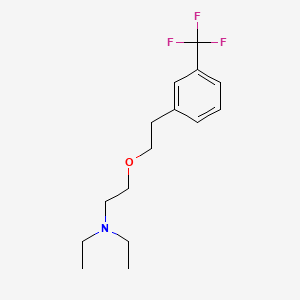
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- typically involves the reaction of triethylamine with a suitable phenethyl halide that contains a trifluoromethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.
Scientific Research Applications
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on the target molecules and modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, thereby affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simple amine with similar basic properties but lacks the phenethyl and trifluoromethyl groups.
Phenethylamine: Contains the phenethyl group but lacks the triethylamine and trifluoromethyl groups.
Trifluoromethylphenethylamine: Contains the phenethyl and trifluoromethyl groups but lacks the triethylamine group.
Uniqueness
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- is unique due to the combination of the triethylamine, phenethyl, and trifluoromethyl groups in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
27078-29-1 |
|---|---|
Molecular Formula |
C15H22F3NO |
Molecular Weight |
289.34 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[3-(trifluoromethyl)phenyl]ethoxy]ethanamine |
InChI |
InChI=1S/C15H22F3NO/c1-3-19(4-2)9-11-20-10-8-13-6-5-7-14(12-13)15(16,17)18/h5-7,12H,3-4,8-11H2,1-2H3 |
InChI Key |
RIPLCRCVDMGJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















